molecular formula C29H27N3O4 B12200180 5,5-Dibenzyl-3-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl}imidazolidine-2,4-dione

5,5-Dibenzyl-3-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl}imidazolidine-2,4-dione

Cat. No.: B12200180
M. Wt: 481.5 g/mol
InChI Key: GLPUFQHGAUBXOW-UHFFFAOYSA-N
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Description

5,5-Dibenzyl-3-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl}imidazolidine-2,4-dione is a complex organic compound with a unique structure that includes an imidazolidine-2,4-dione core, substituted with benzyl and oxopyrrolidinyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dibenzyl-3-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazolidine-2,4-dione Core: This can be achieved by the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of Benzyl Groups: Benzylation of the imidazolidine-2,4-dione core can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Oxopyrrolidinyl Group: This step involves the reaction of the benzylated imidazolidine-2,4-dione with an appropriate oxopyrrolidinyl derivative under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, forming benzaldehyde derivatives.

    Reduction: Reduction of the oxo groups can yield hydroxyl derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions or the oxopyrrolidinyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.

Major Products

    Oxidation Products: Benzaldehyde derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted imidazolidine-2,4-dione derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-Dibenzyl-3-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl}imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 5,5-Dibenzyl-3-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl}imidazolidine-2,4-dione involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound can bind to, potentially inhibiting their activity.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibenzyl-2-oxo-4,5-imidazolidinedicarboxylic Acid: Shares the imidazolidine-2,4-dione core but differs in the substitution pattern.

    2-Oxo-1,3-bis(phenylmethyl)imidazolidine-4,5-dicarboxylic Acid: Another similar compound with different functional groups.

Uniqueness

5,5-Dibenzyl-3-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl}imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C29H27N3O4

Molecular Weight

481.5 g/mol

IUPAC Name

5,5-dibenzyl-3-[2-oxo-2-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C29H27N3O4/c33-25(23-13-7-14-24(17-23)31-16-8-15-26(31)34)20-32-27(35)29(30-28(32)36,18-21-9-3-1-4-10-21)19-22-11-5-2-6-12-22/h1-7,9-14,17H,8,15-16,18-20H2,(H,30,36)

InChI Key

GLPUFQHGAUBXOW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)CN3C(=O)C(NC3=O)(CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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